molecular formula C13H16N2O3 B14832350 4-Cyclopropoxy-N1,N1-dimethylphthalamide

4-Cyclopropoxy-N1,N1-dimethylphthalamide

Katalognummer: B14832350
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: ZVQDLAVRDHJGIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N1,N1-dimethylphthalamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a cyclopropoxy group attached to a phthalamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine under controlled conditions. The reaction is followed by methylation using dimethyl sulfate or a similar methylating agent. The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N1,N1-dimethylphthalamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-N1,N1-dimethylphthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group enhances its reactivity and potential interactions with biological targets .

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

4-cyclopropyloxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C13H16N2O3/c1-15(2)13(17)10-6-5-9(18-8-3-4-8)7-11(10)12(14)16/h5-8H,3-4H2,1-2H3,(H2,14,16)

InChI-Schlüssel

ZVQDLAVRDHJGIZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.